molecular formula C11H7ClN2O2 B1407627 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine CAS No. 893554-95-5

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B1407627
CAS No.: 893554-95-5
M. Wt: 234.64 g/mol
InChI Key: CUTMZWBUNGGDST-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-methoxy1Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target various kinases including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

The exact mode of action of 4-Chloro-6-methoxy1Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cell signaling pathways, potentially leading to cell cycle arrest or apoptosis.

Biochemical Pathways

The specific biochemical pathways affected by 4-Chloro-6-methoxy1Compounds with similar structures have been found to affect various signaling pathways associated with their targets . These pathways can include the PI3K/AKT/mTOR pathway, the MAPK pathway, and others involved in cell growth, proliferation, and survival.

Pharmacokinetics

The pharmacokinetic properties of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine, including its absorption, distribution, metabolism, and excretion (ADME), are not clearly defined in the available literature. These properties would be crucial in determining the compound’s bioavailability and overall effectiveness as a therapeutic agent.

Result of Action

The specific molecular and cellular effects of 4-Chloro-6-methoxy1Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of cell signaling pathways.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-6-methoxy1

Future Directions

Pyrimidines have received much interest due to their diverse biological potential . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound interacts with proteins involved in DNA replication and repair, further influencing cellular functions.

Cellular Effects

The effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation. It affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. In normal cells, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can modulate immune responses and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can interfere with DNA replication and repair processes by binding to specific proteins involved in these pathways, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects on normal cells appear to be less pronounced, suggesting a degree of selectivity in its action.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine within cells are crucial for its activity and function.

Subcellular Localization

The subcellular localization of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine plays a significant role in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it interacts with specific proteins and enzymes. The targeting signals and post-translational modifications of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine direct it to these compartments, allowing it to modulate cellular processes such as DNA replication, repair, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles and appropriate solvents.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Properties

IUPAC Name

4-chloro-6-methoxy-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(12)14-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTMZWBUNGGDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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